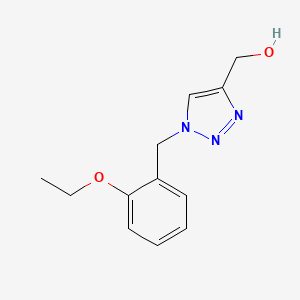amine CAS No. 1247051-30-4](/img/structure/B1467521.png)
[(3-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine
Übersicht
Beschreibung
(3-Chloro-4-fluorophenyl)methylamine is a chemical compound that has attracted the attention of researchers due to its unique properties. It has been used in the synthesis of new small compounds, where the 3-chloro-4-fluorophenyl fragment is incorporated into distinct chemotypes .
Synthesis Analysis
The synthesis of compounds incorporating the 3-chloro-4-fluorophenyl fragment involves a cheap and facile preliminary assay . An improved three-step process for the synthesis of gefitinib from readily available starting material has been discussed, which is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step .Molecular Structure Analysis
The molecular structure of(3-Chloro-4-fluorophenyl)methylamine is complex, with the presence of the 3-chloro-4-fluorophenyl fragment being an important structural feature . This fragment has been shown to improve the inhibition of tyrosinase in new chemotypes .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of fluorine and chlorine atoms into other molecules, which can significantly alter their chemical properties. For example, it can be used in the synthesis of complex molecules for pharmaceuticals, where the presence of fluorine often increases the biological activity and metabolic stability of the drug .
Medicinal Chemistry
In medicinal chemistry, (3-Chloro-4-fluorophenyl)methylamine is valuable for the development of new therapeutic agents. Its incorporation into larger molecules can lead to the discovery of compounds with potential anticancer, antiviral, or antibacterial properties. The compound’s ability to interact with various biological targets can be explored to optimize drug efficacy and reduce toxicity .
Agriculture
The compound’s derivatives could be explored for their potential use in agriculture. They might serve as building blocks for the synthesis of novel pesticides or herbicides. The introduction of fluorine, in particular, is known to enhance the biological activity of agrochemicals, potentially leading to more effective and selective products .
Material Science
In material science, this compound could be used to modify the surface properties of materials or to create new polymers with specific characteristics, such as increased resistance to degradation or improved mechanical strength. Its fluorine and chlorine atoms could be key in developing materials for specialized applications, such as in the aerospace or automotive industries .
Environmental Science
(3-Chloro-4-fluorophenyl)methylamine: may have applications in environmental science, particularly in the development of sensors or assays for detecting environmental pollutants. The compound’s reactivity with various substances could be harnessed to create sensitive and selective detection methods .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions or to synthesize inhibitors that can modulate enzyme activity. This is particularly useful in understanding disease mechanisms or developing new diagnostic tools. The compound’s structure allows for the creation of analogs that mimic natural substrates or bind to active sites of enzymes .
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDZZNYVKDSBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467439.png)
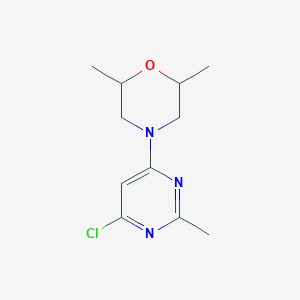
![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)

![Methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1467448.png)
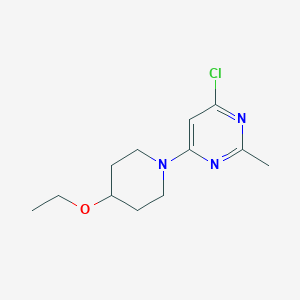
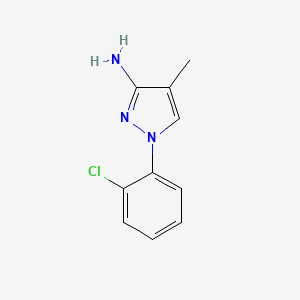


![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)
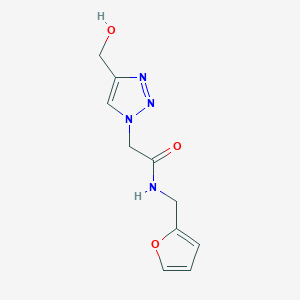
![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)
